molecular formula C4H8N2S2 B089502 N,N'-Dimethyldithiooxamide CAS No. 120-79-6

N,N'-Dimethyldithiooxamide

Cat. No.: B089502
CAS No.: 120-79-6
M. Wt: 148.3 g/mol
InChI Key: MQLIZYQZJMPNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyldithiooxamide: is an organic compound with the molecular formula C4H8N2S2 . It is a colorless to pale yellow liquid with a strong, irritating odor. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N,N’-Dimethyldithiooxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used as a vulcanization accelerator in the rubber industry to improve the cross-linking density and physical properties of rubber.

Safety and Hazards

N,N’-Dimethyldithiooxamide is harmful if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product. If swallowed, it is advised to get medical help and rinse the mouth .

Relevant Papers Several papers have been published on N,N’-Dimethyldithiooxamide. These include studies on the determination of rhenium , the electrical properties of Cu(II)-N,N’-dimethyldithiooxamide polymers , and the synthesis and stability of dirhenium (III) cluster compounds with isoleucine, serine, and proline in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethyldithiooxamide can be synthesized through the reaction of dimethylamine with dithiooxamide under alkaline conditions. The reaction typically involves maintaining an appropriate temperature and stirring to ensure proper mixing. The final product is obtained through neutralization, extraction, and purification steps.

Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyldithiooxamide involves the use of large-scale reactors where dimethylamine and dithiooxamide are reacted under controlled conditions. The process includes steps such as temperature regulation, continuous stirring, and the use of solvents to facilitate the reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyldithiooxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of N,N’-Dimethyldithiooxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

  • N,N’-Dimethylformamide
  • N,N’-Dimethylacetamide
  • N,N’-Dicyclohexyldithiooxamide
  • N,N’-Dibenzyldithiooxamide

Comparison: N,N’-Dimethyldithiooxamide is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. Compared to N,N’-Dimethylformamide and N,N’-Dimethylacetamide, it has different reactivity and applications. The presence of sulfur atoms in its structure allows it to form strong complexes with metals, making it particularly useful in coordination chemistry. Additionally, its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

N,N'-dimethylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059514
Record name Ethanedithioamide, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-79-6
Record name N,N′-Dimethyldithiooxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedithioamide, N1,N2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dimethyldithiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dimethyldithiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedithioamide, N1,N2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedithioamide, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethyldithiooxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethyldithiooxamide
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyldithiooxamide
Reactant of Route 3
N,N'-Dimethyldithiooxamide
Reactant of Route 4
Reactant of Route 4
N,N'-Dimethyldithiooxamide
Reactant of Route 5
N,N'-Dimethyldithiooxamide
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethyldithiooxamide
Customer
Q & A

Q1: What is the structural characterization of N,N'-Dimethyldithiooxamide?

A1: this compound (DMDTO) has the molecular formula C4H8N2S2 and a molecular weight of 152.25 g/mol. [] Spectroscopic studies, including HeI photoelectron spectroscopy, have been conducted to understand its electronic structure. [] The crystal and molecular structure of DMDTO has also been determined. []

Q2: How is this compound used in analytical chemistry?

A2: DMDTO plays a crucial role in the spectrophotometric determination of trace amounts of rhenium. [, ] It acts as a chromogenic reagent, forming a colored complex with rhenium that allows for quantification. [] This method has proven valuable in analyzing rhenium content in various matrices, including plants and molybdenite. [, ]

Q3: What are the catalytic properties and applications of this compound?

A3: DMDTO exhibits catalytic activity in the reduction reaction with tin(II) in alkaline conditions. [] This catalytic property is the basis for a highly selective spectrophotometric method for determining trace amounts of rhenium. [] Rhenium(IV) catalyzes the reduction of DMDTO by tin(II), producing a blue-colored product with maximum absorbance at 634 nm. []

Q4: How does the structure of this compound relate to its acid dissociation behavior?

A4: The acid dissociation constants (pKa) of DMDTO and related thiooxamides have been determined spectrophotometrically. [] The study investigated the influence of structural factors like inductive effects, conjugation, and hydrogen bonding on the acidity of these compounds. []

Q5: What is known about the coordination chemistry of this compound with metals?

A5: DMDTO can act as a bidentate chelating ligand, coordinating to metal ions via its sulfur atoms. [, , ] Studies have explored the synthesis, properties, and spectroscopic characteristics of cobalt(II) and cobalt(III) complexes with DMDTO. [] Additionally, palladium(II) complexes with DMDTO have been prepared and characterized. [, ] These investigations shed light on the structural diversity and potential applications of DMDTO in coordination chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.